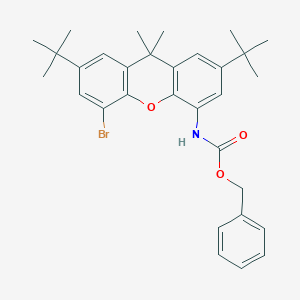

5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine

Description

5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is a brominated xanthene derivative featuring a rigid tricyclic xanthene core substituted with tert-butyl groups at positions 2 and 7, a bromine atom at position 5, and a carbobenzyloxy (Cbz)-protected amine at position 3. The 9,9-dimethyl groups on the central oxygen atom of the xanthene scaffold enhance steric stability and influence solubility in nonpolar solvents. Its design combines steric bulk (tert-butyl groups), electrophilic reactivity (bromine), and a protected amine, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C31H36BrNO3 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

benzyl N-(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)carbamate |

InChI |

InChI=1S/C31H36BrNO3/c1-29(2,3)20-14-22-26(24(32)16-20)36-27-23(31(22,7)8)15-21(30(4,5)6)17-25(27)33-28(34)35-18-19-12-10-9-11-13-19/h9-17H,18H2,1-8H3,(H,33,34) |

InChI Key |

CYLOEDMCDBYASI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)C(C)(C)C)NC(=O)OCC3=CC=CC=C3)OC4=C1C=C(C=C4Br)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine generally involves:

- Introduction of tert-butyl groups at the 2 and 7 positions of the xanthene core.

- Installation of the bromine atom at the 5-position.

- Protection of the amine functionality with the carbobenzyloxy (Cbz) group.

- Use of palladium-catalyzed cross-coupling reactions for key bond formations.

- Purification by column chromatography to isolate the pure product.

Specific Preparation Procedures

Palladium-Catalyzed Amination and Protection

One reliable approach involves the use of tert-butyl carbamate as the amine source and palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) or palladium diacetate with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) . The reaction is typically conducted in an inert atmosphere (argon or nitrogen) in solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) at elevated temperatures (90–120°C) for several hours to overnight.

Example Reaction Table:

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Amination & Protection | tert-Butyl carbamate, Pd2(dba)3.CHCl3, Xantphos, Cs2CO3 | Toluene | 90°C | Overnight | 57–76% | Inert atmosphere; sealed flask; column chromatography purification |

| Nitrile to Amide Conversion | Pd(OAc)2, rac-BINAP, Cs2CO3 | 1,4-Dioxane | 90–110°C | 1.5 h | Not specified | Followed by Cbz deprotection |

This method allows for efficient coupling of brominated aromatic substrates with protected amines, yielding intermediates that can be further elaborated to the target compound.

Formic Acid-Mediated Coupling

Another preparative route involves the use of formic acid in a mixture of THF and water to facilitate the coupling of tert-butyl carbamate with brominated benzaldehydes or benzonitriles. The reaction is carried out at room temperature (~20°C) over extended periods (up to 6 days), followed by precipitation and purification steps.

Example Reaction Table:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Formic Acid Coupling | tert-Butyl carbamate, 2-bromo-4-cyanobenzaldehyde, sodium benzenesulfinate | THF/water | 20°C | 144 h (6 days) | 3.35 g (from 16.2 mmol scale) | Precipitation and washing with tert-butyl methyl ether |

| Larger Scale | Same reagents | THF/water | 15–25°C | 144 h | 95.2 g (from 270 mmol scale) | Purification by acetonitrile digestion |

This mild method is advantageous for sensitive substrates and provides good yields of carbamate intermediates bearing bromine substituents.

Purification and Characterization

Purification typically involves:

- Filtration through Celite to remove catalyst residues.

- Extraction with ethyl acetate and washing with aqueous solutions (NaHCO3, brine).

- Drying over sodium sulfate or magnesium sulfate.

- Column chromatography on silica gel using gradients of ethyl acetate/hexane or methanol/dichloromethane.

Characterization data reported include:

- [^1H NMR](pplx://action/followup) : Multiplets corresponding to aromatic protons, singlets for tert-butyl and methyl groups, and characteristic signals for Cbz protecting group.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected molecular weight, including isotopic patterns for bromine.

- HPLC/UPLC : Retention times confirming purity.

Data Summary Table

| Parameter | Details |

|---|---|

| Key Catalyst | Pd2(dba)3.CHCl3, Pd(OAc)2 |

| Ligand | Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | Cesium carbonate (Cs2CO3) |

| Solvents | Toluene, 1,4-Dioxane, THF, DCM |

| Temperature Range | 20°C (formic acid method) to 120°C (palladium catalysis) |

| Reaction Time | 1 hour to overnight (palladium catalysis), up to 6 days (formic acid method) |

| Yields | 57% to 76% (palladium catalysis), up to 95% (formic acid method on larger scale) |

| Purification | Silica gel chromatography, precipitation, extraction |

Research Outcomes and Notes

- The palladium-catalyzed amination with tert-butyl carbamate under inert atmosphere is a robust method for introducing protected amines onto brominated xanthenes with good yields and selectivity.

- Formic acid-mediated coupling offers a milder alternative, suitable for sensitive substrates, albeit with longer reaction times.

- The use of bulky ligands like Xantphos enhances catalytic efficiency and selectivity, especially in cross-coupling involving sterically hindered substrates.

- Column chromatography remains essential for isolating pure compounds due to the complexity of reaction mixtures.

- Reported NMR and MS data confirm the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The xanthene core can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and Grignard reagents.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce xanthone derivatives .

Scientific Research Applications

5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.

Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The xanthene core may play a role in these interactions by providing a rigid and planar structure that can bind to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and hypothesized properties based on structural analogs.

10-Bromo-2,7-di-tert-butyl-N,N-bis(4-methylphenyl)anthracen-9-amine (FEKTOG)

- Core Structure : Anthracene (tricyclic aromatic hydrocarbon) vs. xanthene (tricyclic ether).

- Substituents :

- Bromine at position 10 (anthracene) vs. position 5 (xanthene).

- Tert-butyl groups at positions 2 and 7 (shared).

- Amine group substituted with bis(4-methylphenyl) vs. Cbz-protected amine.

- Hypothesized Properties :

(4aR,9R,9aR)-7-Bromo-9-nitromethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-1-one

- Core Structure: Partially saturated xanthenone (ketone-containing xanthene) vs. fully aromatic xanthene.

- Substituents :

- Bromine at position 7 vs. position 4.

- Nitromethyl and ketone groups introduce electrophilic sites absent in the target compound.

- Hypothesized Properties :

N-([1,1'-Biphenyl]-4-yl)-N-(4'-bromo-[1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

- Core Structure : Fluorene (bicyclic hydrocarbon) vs. xanthene.

- Substituents :

- Bromine on a biphenyl moiety vs. direct attachment to the core.

- Dimethyl groups at the 9-position (shared with target compound).

- Hypothesized Properties :

Structural and Functional Comparison Table

Research Implications and Limitations

The tert-butyl groups likely improve solubility in organic media, while the Cbz-protected amine offers synthetic flexibility. Further studies should explore its electronic properties and catalytic or material science applications.

Biological Activity

5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is a synthetic compound derived from xanthene, a class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and two tert-butyl groups attached to the xanthene core. The presence of the N-Cbz (carbobenzyloxy) group enhances its stability and solubility in organic solvents.

Molecular Formula: C23H28BrN

Molecular Weight: 396.38 g/mol

Melting Point: 260-262 °C

Mechanisms of Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The xanthene derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

- Anticancer Properties : Preliminary research indicates that 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine may inhibit the proliferation of cancer cells. Mechanistic studies suggest that it induces apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of Rostock evaluated the antioxidant capacity of various xanthene derivatives, including 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, indicating strong antioxidant activity.

Study 2: Anticancer Activity

In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound was tested for its ability to inhibit cell growth. Results showed that at concentrations above 10 μM, there was a marked decrease in cell viability, along with increased markers of apoptosis (e.g., cleaved PARP and caspase-3 activation) observed via Western blot analysis.

| Concentration (μM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 70 | Mild |

| 20 | 40 | Significant |

Potential Therapeutic Applications

Given its biological activities, 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for further development as an anticancer agent.

- Neuroprotective Agent : Due to its antioxidant properties, it may also be explored for neuroprotective applications in diseases characterized by oxidative stress.

- Enzyme Modulator : As an enzyme inhibitor, it could be useful in designing treatments for metabolic disorders or conditions that involve dysregulated enzyme activity.

Q & A

Q. Critical Parameters :

- Temperature control during bromination to minimize byproducts.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

Advanced: How can crystallographic disorder in this compound be resolved using SHELX software?

Answer:

Crystallographic disorder, common in bulky tert-butyl or Cbz groups, can be addressed in SHELX as follows:

Modeling Disorder : Use PART instructions to split disordered atoms into multiple positions. For example, tert-butyl groups may require two-part modeling with occupancy refinement .

Restraints : Apply DFIX, DANG, and SIMU restraints to maintain reasonable geometry and thermal parameters for disordered regions .

Validation : Cross-validate refined models using R-factor convergence, difference density maps, and the ADDSYM algorithm to detect missed symmetry .

Q. Example Workflow :

- Initial refinement with SHELXL using isotropic thermal parameters.

- Gradual introduction of anisotropic parameters for non-disordered atoms.

- Final validation with PLATON’s TWINABS for potential twinning .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl singlets (δ ~1.3 ppm), aromatic protons (δ 6.5–8.0 ppm), and Cbz-group signals (δ 5.1 ppm for CH₂, δ 7.3–7.5 ppm for aromatic Cbz) .

- ¹³C NMR : Confirm tert-butyl quaternary carbons (δ ~30 ppm) and bromine-induced deshielding at C5 (δ ~115 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Data Interpretation Tip : Compare with structurally similar compounds (e.g., FEKTOG in CSD refcode FEKTOG ) to validate assignments.

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Answer:

Methodology :

Core Modifications : Synthesize analogs with halogen (Cl, I) or methyl substitutions at position 5 to assess bromine’s role in bioactivity .

Functional Group Variations : Replace Cbz with other protecting groups (e.g., Boc, Fmoc) to study steric/electronic effects on target binding .

Biological Assays :

- Fluorescence polarization assays to measure binding affinity if used as a probe (e.g., analogous to xanthene derivatives in ).

- Dose-response curves (IC₅₀) in cellular models to evaluate cytotoxicity or enzyme inhibition.

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses in target proteins .

Advanced: How to address contradictions in synthetic yield data across studies?

Answer:

Root Cause Analysis :

- Reaction Conditions : Compare solvent polarity (e.g., DCM vs. THF), catalyst loading, and temperature gradients .

- Purification Efficiency : Assess column chromatography solvent systems (e.g., hexane/EtOAc vs. DCM/MeOH) for polar intermediates .

Case Study :

If yields drop after Cbz protection, verify amine protection completeness via TLC (ninhydrin stain) or LC-MS. Incomplete protection may require excess Cbz-Cl or prolonged reaction times .

Advanced: What computational strategies predict halogen bonding interactions in this compound?

Answer:

Approach :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting bromine’s σ-hole for halogen bonding .

- Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., kinase ATP pockets) using AMBER force fields. Bromine’s van der Waals radius (1.85 Å) and electronegativity are critical for ligand-receptor docking .

Validation : Overlay computed interaction maps with crystallographic data from analogs (e.g., FEKTOG ) to confirm predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.